[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-8-11-4-1-2-5-13(11)18-14)22-10-12-9-16(23-19-12)15-6-3-7-21-15/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUGGYVXMXKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, which are then coupled with the indole-2-carboxylate moiety. Common reagents used in these reactions include strong bases, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furanones, oxazolidines, and substituted indoles. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry
In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride
- Structure : Replaces the indole-2-carboxylate group with an amine.
- Properties : Molecular formula C₉H₈N₂O₅, molecular weight 224.17 g/mol, CAS 2645-07-0 .
- Significance : The amine derivative highlights the versatility of the 5-(furan-2-yl)-1,2-oxazole core in generating diverse bioactive molecules.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Contains a 1,3,4-oxadiazole instead of 1,2-oxazole and a sulfamoylbenzamide group.
- Activity : Antifungal agent against C. albicans via thioredoxin reductase inhibition .
- Comparison : The furan and heterocyclic core are retained, but the 1,3,4-oxadiazole and sulfamoyl groups enhance target specificity.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Structure : Shares the indole-2-carboxamide motif but lacks the oxazole-furan unit.
- Synthesis : Derived from ethyl-5-fluoroindole-2-carboxylate via amidation .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
- Structure: Combines indole-2-carboxylic acid with a thiazolidinone group.
- Synthesis: Formed via condensation of 3-formyl-indole-2-carboxylate with aminothiazolones .
- Application : Highlights the role of indole-2-carboxylate in designing hybrid inhibitors.
Physicochemical Properties
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features an indole moiety linked to an oxazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Indole Functionalization : The indole moiety is synthesized and then coupled with the oxazole derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
- Final Purification : The product is purified using column chromatography to obtain the desired compound in high yield.
Anticancer Properties
Recent studies have indicated that derivatives of oxazole and indole compounds exhibit significant anticancer activity. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The findings suggest that this compound shows promising activity against these cell lines with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | PANC-1 | 0.75 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Flow cytometry analyses have shown that treatment with this compound leads to increased levels of pro-apoptotic markers while decreasing anti-apoptotic factors.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
-
Study on Selective Inhibition :
- A study focused on the selective inhibition of carbonic anhydrases (CAs), where derivatives showed nanomolar inhibition against specific isoforms (hCA IX and hCA II). The evaluated compound exhibited selective inhibition profiles that could be beneficial for targeted cancer therapies.
-
In Vivo Studies :
- In vivo studies demonstrated that administration of this compound in animal models led to significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
